(5S)-2-Methyl-5-phenylmorpholine

Description

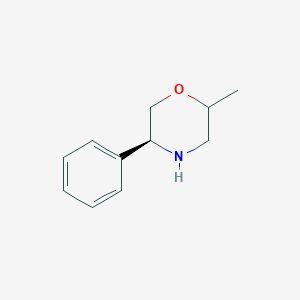

(5S)-2-Methyl-5-phenylmorpholine is a chiral morpholine derivative characterized by a methyl group at the 2-position and a phenyl group at the 5-position of the morpholine ring. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol (hydrochloride salt: 213.7 g/mol) . This compound is primarily utilized as a research chemical in pharmaceutical and biochemical studies, with applications in drug discovery and enzymology. It is available in milligram quantities for experimental use, with recommended storage at room temperature in sealed containers .

The stereochemistry of the compound is critical: the (5S) configuration defines its spatial orientation, influencing its interactions with biological targets such as enzymes or receptors. For instance, morpholine rings are known to engage in hydrogen bonding via their oxygen atoms, a feature exploited in kinase inhibitors like PI3K/mTOR inhibitors .

Properties

IUPAC Name |

(5S)-2-methyl-5-phenylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9?,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQYKFXOOFIYJZ-HCCKASOXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN[C@H](CO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5S)-2-Methyl-5-phenylmorpholine is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a morpholine ring, characterized by a six-membered heterocyclic structure with one nitrogen atom. Its specific stereochemistry at the 2 and 5 positions significantly influences its biological properties. The molecular formula is , with a molecular weight of 177.24 g/mol.

Research indicates that this compound may interact with various biological targets, primarily through the modulation of neurotransmitter systems. Its mechanism of action is thought to involve:

- Inhibition of Neurotransmitter Reuptake : The compound may inhibit the reuptake of neurotransmitters such as norepinephrine and dopamine, leading to increased synaptic availability and enhanced signaling.

- Interaction with Enzymatic Pathways : Studies suggest that it may act on specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies have shown that this compound exhibits inhibitory effects on cancer cell lines, particularly in colorectal cancer models. For instance, it has been reported to inhibit cyclin D1 expression, a key regulator in cell cycle progression.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders or neurodegenerative diseases.

Data Table: Biological Activity Overview

Case Studies and Research Findings

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry identified several compounds related to this compound that inhibited cysteine proteases associated with cancer progression. These findings suggest that derivatives of this compound could serve as lead structures for anticancer drug development .

- Neuropharmacological Potential : Research focusing on similar morpholine derivatives has indicated their potential as antidepressants due to their ability to enhance neurotransmitter signaling. This aspect warrants further investigation into this compound's pharmacological profile.

- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate how this compound interacts at the molecular level with its targets. Such studies could involve in vitro assays to measure binding affinities and functional assays to assess downstream effects on cellular behavior .

Scientific Research Applications

Antidepressant and Anxiolytic Potential

One of the most significant applications of (5S)-2-Methyl-5-phenylmorpholine is its potential as a serotonin releaser . This property positions it as a candidate for developing antidepressants and anxiolytics, targeting mood disorders by modulating serotonin levels in the brain. The compound's interaction with serotonin receptors suggests it could help alleviate symptoms associated with depression and anxiety.

Interaction with Neurotransmitter Systems

Research indicates that this compound may interact with various neurotransmitter systems, including dopamine and norepinephrine pathways. These interactions are critical for regulating mood and emotional responses, further supporting its potential therapeutic applications in treating mood disorders .

Synthesis of Complex Organic Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are valuable for generating derivatives that may exhibit enhanced pharmacological properties or altered solubility profiles.

Building Block for Specialty Chemicals

In industrial settings, this compound is utilized as a building block for synthesizing specialty chemicals and other heterocyclic compounds. Its versatility in chemical transformations makes it useful in producing compounds with specific desired properties .

Antimicrobial and Antifungal Properties

Studies have explored the potential of this compound as a bioactive compound with antimicrobial and antifungal properties. This aspect of its application is particularly relevant in the development of new therapeutic agents against resistant strains of bacteria and fungi.

Case Study: Serotonin Releasing Activity

A study highlighted the serotonin-releasing capabilities of this compound, demonstrating its efficacy in modulating serotonin levels in vitro. The findings suggest that this compound could serve as a foundational structure for developing new antidepressant medications.

Case Study: Synthesis Pathways

Research detailing synthetic routes for this compound indicates that it can be synthesized through various methods, including cyclization reactions involving phenolic precursors and methylamine under acidic conditions. These methods are essential for producing the compound on both laboratory and industrial scales .

Comparison with Similar Compounds

Stereoisomers: (5R)-2-Methyl-5-phenylmorpholine

The (5R)-enantiomer shares the same molecular formula and weight as the (5S)-form but differs in stereochemical configuration. Enantiomers can exhibit divergent biological activities due to mismatched interactions with chiral binding sites.

Halogen-Substituted Analogs: (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholine Hydrochloride

This derivative replaces the phenyl group with a 4-chlorobenzyl substituent, increasing its molecular weight to 262.17 g/mol . Such modifications are common in drug design to optimize pharmacokinetics .

Pharmacologically Active Morpholine Derivatives

- Gedatolisib : A dual PI3K/mTOR inhibitor containing a triazine core with two morpholine rings. The morpholine oxygen forms critical hydrogen bonds with kinase residues, while substituents (e.g., cis-2,6-dimethyl groups) enhance mTOR inhibition . Compared to (5S)-2-Methyl-5-phenylmorpholine, gedatolisib’s larger structure and dual substituents confer broader enzymatic activity.

- Levomoramide : A narcotic morpholine derivative with diphenyl and pyrrolidinyl groups. Its structural complexity and bulky substituents contrast with the simpler this compound, underscoring how substituent choice dictates pharmacological class (research chemical vs. controlled substance) .

Antioxidant and Hypolipidemic Morpholine Derivatives

Morpholine compounds with nitro or hydroxyl groups (e.g., those studied by Chrysselis et al.) exhibit hypolipidemic and antioxidant activities . The absence of such functional groups in this compound suggests divergent applications, likely favoring receptor-binding studies over metabolic modulation.

Structural and Functional Data Table

Key Research Findings

- Stereochemical Impact : The (5S) configuration is critical for target selectivity. For example, in PI3K inhibitors, meta-substituted pyridines outperform ortho/para analogs, suggesting substituent position and chirality dictate binding efficiency .

- Substituent Effects : Chlorine or benzyl groups (as in ) enhance lipophilicity, which may improve blood-brain barrier penetration compared to the phenyl group in this compound.

- Pharmacological Divergence : Simplified morpholine derivatives like this compound lack the functional groups (e.g., nitro, hydroxyl) seen in hypolipidemic agents , redirecting their utility toward receptor-binding studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5S)-2-Methyl-5-phenylmorpholine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of enantiomerically pure this compound typically involves asymmetric catalysis or chiral resolution. Key steps include:

- Reductive amination : Using chiral catalysts like Ru-BINAP complexes to control stereochemistry at the 5-position.

- Ring-closing reactions : Employing morpholine ring formation via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).

- Temperature control : Lower temperatures (0–5°C) favor higher enantiomeric excess (e.e.) by minimizing racemization .

- Critical Parameters : Monitor reaction pH (7–9) and solvent polarity to avoid byproducts like N-oxides or dimerization .

Q. Which analytical techniques are critical for characterizing the purity and enantiomeric excess of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention times distinguish (5S) from (5R) enantiomers.

- NMR Spectroscopy : Compare NMR chemical shifts of the methyl group (δ 1.2–1.4 ppm) and phenyl protons (δ 7.2–7.5 ppm) to reference data.

- Polarimetry : Measure specific rotation ([α]); typical values for (5S)-enantiomer range from +15° to +25° (c = 1, CHCl₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, XRD) for this compound derivatives?

- Methodological Answer : Contradictions often arise from conformational flexibility or crystal packing effects. Strategies include:

- Dynamic NMR (DNMR) : Identify rotational barriers of the morpholine ring (e.g., coalescence temperatures for axial/equatorial protons).

- X-ray Crystallography : Compare solid-state structures with computational models (DFT/B3LYP) to validate stereochemical assignments .

- Cross-validation : Use multiple techniques (e.g., IR, MS) to confirm functional group integrity and rule out impurities .

Q. What computational models are validated for predicting the pharmacokinetic properties of this compound, and how do they compare with empirical data?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp predict moderate blood-brain barrier permeability (LogBB: 0.3–0.5) and CYP450 inhibition risks (CYP2D6 IC₅₀: ~5 µM).

- Molecular Dynamics (MD) Simulations : Validate solvation free energy (ΔG) and binding affinities to targets like sigma-1 receptors .

- Empirical Comparison : Compare predicted LogP (2.8–3.2) with experimental shake-flask measurements (LogP = 3.1 ± 0.2) to refine force field parameters .

Q. How do researchers design longitudinal studies to assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., appearance of 5-phenylmorpholin-2-one).

- Light Sensitivity : Use ICH Q1B guidelines to test photostability under UV (320–400 nm) and visible light.

- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf life; activation energy (E) for hydrolysis is typically ~20 kcal/mol .

Data Contradiction Analysis

Q. How should conflicting bioactivity results (e.g., receptor binding vs. cellular assays) for this compound be addressed?

- Methodological Answer :

- Assay Optimization : Verify receptor purity and cellular viability (MTT assays) to rule out false negatives.

- Orthogonal Assays : Compare radioligand binding (K = 50 nM) with functional cAMP assays (EC = 200 nM) to confirm target engagement.

- Statistical Reconciliation : Use Bland-Altman plots to quantify systematic biases between techniques .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Include (R)- or (S)-proline derivatives as internal standards for e.e. calibration.

- Racemic Controls : Synthesize (±)-2-Methyl-5-phenylmorpholine to benchmark chromatographic separation.

- Reaction Quenching : Use glacial acetic acid to terminate reactions and prevent post-synthesis epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.